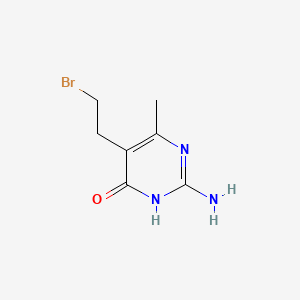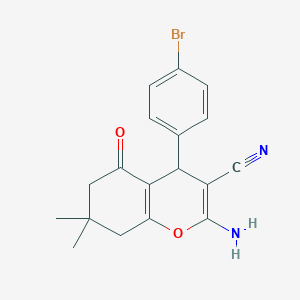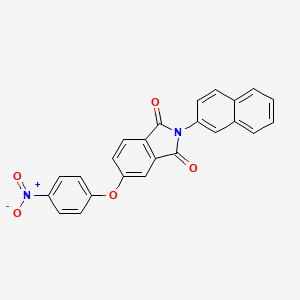![molecular formula C23H17N3O B11712063 N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2Z)-3-(1H-bencimidazol-2-il)-2H-croman-2-ilideno]-3-metil-anilina es un compuesto orgánico complejo que presenta un grupo bencimidazol unido a una estructura de cromano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(2Z)-3-(1H-bencimidazol-2-il)-2H-croman-2-ilideno]-3-metil-anilina normalmente implica la condensación del 1H-bencimidazol-2-carbaldehído con 3-metil-anilina en presencia de un catalizador adecuado. La reacción a menudo se lleva a cabo en un disolvente como el etanol bajo condiciones de reflujo para garantizar una reacción completa .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(2Z)-3-(1H-bencimidazol-2-il)-2H-croman-2-ilideno]-3-metil-anilina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar las quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, alterando potencialmente su actividad biológica.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir diferentes grupos funcionales en la molécula, modificando sus propiedades.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir quinonas, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales, lo que llevaría a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
N-[(2Z)-3-(1H-bencimidazol-2-il)-2H-croman-2-ilideno]-3-metil-anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Medicina: Sus características estructurales sugieren posibles aplicaciones terapéuticas, incluida la de inhibidor enzimático o modulador de receptores.
Mecanismo De Acción
El mecanismo por el cual N-[(2Z)-3-(1H-bencimidazol-2-il)-2H-croman-2-ilideno]-3-metil-anilina ejerce sus efectos no se comprende completamente. se cree que interactúa con varios objetivos moleculares, incluidas enzimas y receptores, mediante enlaces de hidrógeno, interacciones π-π y otras interacciones no covalentes. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a los efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos similares
- N-[(2Z)-3-(1H-bencimidazol-2-il)-8-metoxi-2H-croman-2-ilideno]-2-metil-anilina
- 2-(1H-bencimidazol-2-il)-3H-croman-3-ona
Singularidad
N-[(2Z)-3-(1H-bencimidazol-2-il)-2H-croman-2-ilideno]-3-metil-anilina es único debido a su combinación específica de grupos bencimidazol y cromano, que confieren propiedades electrónicas y estéricas distintas. Esta singularidad lo convierte en un compuesto valioso para estudiar las relaciones estructura-actividad y desarrollar nuevos agentes terapéuticos .
Propiedades
Fórmula molecular |
C23H17N3O |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-N-(3-methylphenyl)chromen-2-imine |
InChI |
InChI=1S/C23H17N3O/c1-15-7-6-9-17(13-15)24-23-18(14-16-8-2-5-12-21(16)27-23)22-25-19-10-3-4-11-20(19)26-22/h2-14H,1H3,(H,25,26) |
Clave InChI |
JZCAVWGYEXHDFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)


![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)


![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)

